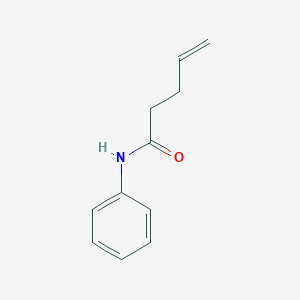

N-phenylpent-4-enamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Isomerization

N-phenylpent-4-enamide, belonging to the class of enamides, plays a crucial role in chemical synthesis and isomerization. It's used in the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides with excellent geometric control. This process is pivotal in the synthesis of cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, highlighting the atom economy and versatility of this compound derivatives in organic synthesis (Trost et al., 2017).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives exhibit potent biological activities. A series of ring-substituted N-arylcinnamanilides, structurally related to this compound, have been synthesized and tested against various bacterial strains and Mycobacterium tuberculosis. Some derivatives showed better activity against MRSA isolates than commonly used antibiotics like ampicillin. Moreover, these compounds demonstrated significant anti-inflammatory potential, outperforming cinnamic acid, indicating the therapeutic promise of this compound derivatives (Kos et al., 2020).

Chemical Synthesis and Cyclization

This compound and its derivatives are key intermediates in the synthesis of complex organic compounds. They are utilized in the synthesis of thiazoles, oxazoles, and other heterocyclic compounds, showcasing their versatility in organic synthesis. For instance, the synthesis of 2,4,5-trisubstituted thiazoles and 2-phenyl-4,5-substituted oxazoles involves the use of enamides as precursors, demonstrating their crucial role in building molecular complexity and introducing functional groups (Kumar et al., 2013).

Análisis Bioquímico

Biochemical Properties

N-phenylpent-4-enamide has been involved in photocatalytic transformations . The nature of these reactions involves the formation of a strong preformed H-bond between the amide substrate and the phosphate co-catalyst . This compound interacts with various biomolecules, including thiophenol, which has a significant influence on the hydrogen bond situation of the amide-phosphate base complex in photocatalytic reactions .

Cellular Effects

Its role in photocatalytic transformations suggests that it could influence cell function by affecting certain biochemical reactions

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a strong preformed H-bond between the amide substrate and the phosphate co-catalyst . This interaction is key to effective molecular transformations

Propiedades

IUPAC Name |

N-phenylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEGFZIFQSDJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)

![6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2746433.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride](/img/structure/B2746435.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2746437.png)

![N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2746439.png)

![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)